Prestim

Descripción

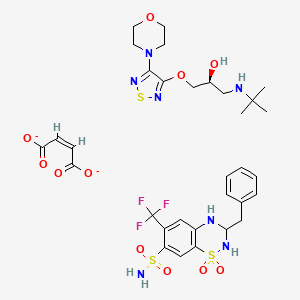

Propiedades

Número CAS |

74335-22-1 |

|---|---|

Fórmula molecular |

C32H40F3N7O11S3-2 |

Peso molecular |

851.9 g/mol |

Nombre IUPAC |

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(Z)-but-2-enedioate;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C15H14F3N3O4S2.C13H24N4O3S.C4H4O4/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23);10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;;2-1-/t;10-;/m.0./s1 |

Clave InChI |

BGAXDIKCNNEZBO-YXOVTYFQSA-L |

SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=C\C(=O)[O-])\C(=O)[O-] |

SMILES canónico |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C(=CC(=O)[O-])C(=O)[O-] |

Sinónimos |

prestim |

Origen del producto |

United States |

Foundational & Exploratory

The Function of Prestin (SLC26A5): A Technical Guide to the Molecular Motor of Hearing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prestin, encoded by the SLC26A5 gene, is the voltage-sensitive motor protein uniquely expressed in the lateral plasma membrane of mammalian cochlear outer hair cells (OHCs).[1][2] It is the driving force behind a phenomenon known as electromotility—rapid, voltage-driven changes in the length of OHCs.[3][4][5] This cellular motility is the fundamental basis of the "cochlear amplifier," a critical biological process that enhances auditory sensitivity by approximately 40-60 dB and sharpens frequency selectivity.[3][4] Structurally, Prestin belongs to the SLC26 family of anion transporters but has uniquely evolved to function as a direct voltage-to-force converter rather than a conventional transporter.[6][7] Its mechanism involves voltage-gated conformational changes that alter the protein's surface area, directly coupling changes in membrane potential to mechanical force. This guide provides a detailed examination of Prestin's core function, the molecular mechanisms underpinning its action, key experimental methodologies for its study, and quantitative data derived from seminal research.

Core Function: The Engine of Cochlear Amplification

The primary function of the Prestin protein is to generate the force for OHC electromotility.[8] This process is a key mammalian innovation for hearing, distinguishing it from the auditory systems of non-mammalian vertebrates which rely solely on stereocilia-based amplification.[9][10][11]

-

Electromotility : In response to changes in transmembrane potential, OHCs rapidly contract upon depolarization and elongate upon hyperpolarization at acoustic frequencies.[10][12] This motility is powered by the collective conformational changes of millions of Prestin molecules densely packed in the OHC's lateral membrane.[9][13]

-

Cochlear Amplification : The cycle-by-cycle length changes of OHCs mechanically amplify the vibrations within the cochlea, particularly for low-level sounds.[4][14] This amplification enhances the sensitivity and frequency resolution of hearing.[5] Targeted deletion of the Prestin gene in mice results in the complete loss of OHC electromotility and a profound hearing loss of 40-60 dB, demonstrating its indispensable role in the cochlear amplifier.[3][4]

Molecular Mechanism of Action

Prestin functions as a unique molecular motor that directly converts electrical energy into mechanical work. Its action is not dependent on ATP hydrolysis but rather on conformational changes driven by the electric field across the membrane. The electrical signature of this process is a unique electrical property known as nonlinear capacitance (NLC).[6][13]

The Voltage-Sensing Mechanism

The mechanism of voltage sensing in Prestin has been a subject of extensive research. The current understanding points to a two-state model where the protein transitions between a contracted and an expanded state.[12]

-

Role of Intracellular Anions : Intracellular anions, particularly chloride (Cl⁻), are essential for Prestin's function.[12][15] An early model proposed that Cl⁻ acts as an extrinsic voltage sensor, where the translocation of the anion across a partial electric field drives the conformational change.[6][15][16]

-

Intrinsic Voltage Sensor Model : More recent structural data suggests a model where multiple charged amino acid residues within the protein itself form an intrinsic voltage sensor.[2][12] In this model, Cl⁻ binding acts as an allosteric modulator, stabilizing the protein's conformational states and influencing the voltage-dependence of its transitions rather than being the mobile charge itself.[12][16] Binding of Cl⁻ to a pocket within the transmembrane domain is crucial for the protein's ability to switch between conformations.[12]

Conformational States and Force Generation

Cryo-electron microscopy has revealed that Prestin exists in at least two principal conformations:

-

Expanded State : Associated with membrane hyperpolarization.

-

Contracted State : Associated with membrane depolarization.

The transition from the expanded to the contracted state reduces the protein's cross-sectional area within the plane of the membrane.[12] This "area motor" model proposes that the collective shrinking of millions of Prestin molecules compacts the lateral membrane, leading to the shortening of the cylindrical OHC.[4][12] The inhibitor salicylate, which causes reversible hearing loss, competes with chloride for its binding site, locking Prestin in an expanded-like state and abolishing electromotility.[2][12][13]

Below is a diagram illustrating the fundamental mechanism of Prestin-driven electromotility.

Quantitative Data Summary

The function of Prestin has been quantified through various experimental paradigms, most notably through gene knockout studies and electrophysiological measurements in isolated OHCs or heterologous expression systems.

| Parameter | Wild-Type (WT) | Prestin Knockout (-/-) | Heterozygote (+/-) | Notes | Source(s) |

| Auditory Brainstem Response (ABR) Threshold Shift | Baseline | ↑ 40-60 dB | ↑ ~6 dB | Demonstrates profound hearing loss without Prestin. The increase corresponds to a 100 to 1000-fold decrease in sensitivity. | [3][4] |

| OHC Electromotility | Present | Absent | Halved | Direct evidence that Prestin is the motor protein. | [3] |

| Nonlinear Capacitance (NLC) | Robust | Absent | Reduced | NLC is the electrical signature of Prestin's motor activity. | [17] |

| Peak NLC (HEK Cells) | ~7.1 ± 1.3 pF | N/A | N/A | Measured in human embryonic kidney (HEK) cells transduced with Prestin. | [17] |

| Voltage at Peak NLC (V₁/₂ or Vpkcm) | -71 ± 9 mV (HEK) | N/A | N/A | The membrane potential at which the maximum charge movement occurs. | [17] |

| Charge Density (HEK Cells) | ~4,432 ± 1,132 e⁻/µm² | N/A | N/A | Represents the density of mobile charges associated with Prestin in the membrane. | [17] |

| OHC Axial Stiffness | Normal | Reduced | N/A | Lack of Prestin alters the mechanical properties of the OHC. | [5][10] |

Key Experimental Protocols

The primary technique for assaying Prestin's function is the whole-cell patch-clamp method to measure nonlinear capacitance (NLC). NLC is a direct electrical correlate of the charge movement within the Prestin molecule that drives electromotility.[18][19]

Protocol: Measurement of Nonlinear Capacitance in OHCs

This protocol provides a generalized workflow for isolating OHCs and performing NLC measurements.

Objective: To measure the voltage-dependent capacitance of an isolated OHC as an assay of Prestin function.

Materials:

-

Temporal bones from a suitable model organism (e.g., guinea pig, mouse).

-

Dissection microscope and tools.

-

Enzymatic digestion solution (e.g., Collagenase Type IV in L-15 medium).

-

Cell culture dish.

-

Patch-clamp rig (amplifier, micromanipulator, digitizer, computer).

-

Borosilicate glass capillaries for pipette pulling.

-

Intracellular solution (e.g., CsCl-based to block K⁺ currents).

-

Extracellular solution (e.g., containing TEA and other blockers to isolate capacitive currents).

-

Software for data acquisition and analysis (e.g., jClamp, pCLAMP).[18]

Methodology:

-

OHC Isolation:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect the cochleae from the temporal bones in a chilled extracellular solution.

-

Carefully remove the organ of Corti from the cochlea.

-

Transfer the organ of Corti to a solution containing a mild proteolytic enzyme (e.g., collagenase) for a short incubation period to dissociate cells.

-

Gently triturate the tissue to release individual hair cells.

-

Plate the cell suspension onto a culture dish on the stage of the patch-clamp microscope. OHCs are identifiable by their characteristic cylindrical shape.

-

-

Whole-Cell Patch-Clamp Recording:

-

Pull a borosilicate glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Approach an isolated, healthy-looking OHC with the pipette tip.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

-

NLC Measurement:

-

Use a voltage-clamp amplifier to control the cell's membrane potential.

-

To measure capacitance, apply a specific voltage stimulus. A common method is the "Sine+DC" or dual-sine technique, which uses a ramp or step voltage protocol superimposed with a high-frequency sine wave.[12][20]

-

Record the resulting membrane currents. The software analyzes the current's response to the sine wave to calculate membrane capacitance at each DC voltage step.

-

The linear capacitance (Clin) is the baseline capacitance of the cell membrane, while the NLC is the bell-shaped, voltage-dependent component that sits atop Clin.[21] NLC is isolated by subtracting the linear component.[19]

-

-

Data Analysis:

-

Plot the measured capacitance as a function of membrane voltage.

-

Fit the NLC curve to a two-state Boltzmann function to derive key parameters:

-

Qmax : The maximum nonlinear charge moved.

-

V₁/₂ : The voltage at which half the maximal charge is moved (peak of the NLC).

-

z : The valence or elementary charges moved across the membrane electric field.

-

-

The following diagram outlines this experimental workflow.

Conclusion and Future Directions

Prestin is unequivocally the molecular motor responsible for OHC electromotility and the mammalian cochlear amplifier. Its unique evolution from an anion transporter into a high-speed, voltage-gated motor represents a remarkable example of functional specialization. The mechanism, centered on voltage-dependent conformational changes modulated by intracellular chloride, allows for the direct and rapid conversion of electrical signals into mechanical force, a process fundamental to sensitive hearing.

For drug development professionals, Prestin presents a potential target for conditions involving OHC dysfunction. Understanding the precise mechanisms of inhibitors like salicylate could pave the way for novel therapeutics. For researchers, future work will likely focus on elucidating the dynamics of Prestin within the complex lipid and protein environment of the OHC lateral wall, understanding how these interactions modulate its function at the high frequencies relevant to hearing, and exploring its potential roles outside the auditory system.[16][22]

References

- 1. Prestin - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uclahealth.org [uclahealth.org]

- 4. Prestin and Motility of the Cochlear Outer Hair Cell. [ejao.org]

- 5. Prestin-based outer hair cell motility is necessary for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchworks.creighton.edu]

- 7. Prestin and the cholinergic receptor of hair cells: positively-selected proteins in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prestin Regulation and Function in Residual Outer Hair Cells after Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prestin and the cochlear amplifier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uol.de [uol.de]

- 11. Cochlear amplification, outer hair cells and prestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. worldscientific.com [worldscientific.com]

- 16. Prestin amplifies cardiac motor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Prestin Transduction of Immature Outer Hair Cells from Normal and Prestin-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Walkthrough of Nonlinear Capacitance Measurement of Outer Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

- 20. rupress.org [rupress.org]

- 21. Chloride and Salicylate Influence Prestin-dependent Specific Membrane Capacitance: SUPPORT FOR THE AREA MOTOR MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chloride binding to prestin does not influence very high-frequency complex nonlinear capacitance (cNLC) in the mouse outer hair cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electromechanical Heartbeat of Hearing: A Technical Guide to the Prestin Motor Protein

For Immediate Release

Evanston, IL – In the intricate landscape of mammalian hearing, the protein Prestin (SLC26A5) stands as a pivotal molecular motor, driving the remarkable sensitivity and frequency selectivity of the cochlea. This technical guide provides an in-depth exploration of Prestin's mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource on its function, the experimental methodologies used to elucidate its properties, and the quantitative data that underpins our current understanding.

Prestin, a member of the SLC26 family of anion transporters, is uniquely expressed in the lateral plasma membrane of cochlear outer hair cells (OHCs).[1][2] Unlike its relatives that primarily transport anions, Prestin has evolved to be a direct voltage-to-force converter, undergoing rapid conformational changes in response to fluctuations in transmembrane potential.[3] This process, known as electromotility, physically alters the length of OHCs at acoustic frequencies, amplifying sound-induced vibrations within the cochlea.[2][4] The critical role of this "cochlear amplifier" is starkly demonstrated in mice lacking the Prestin gene, which exhibit a profound hearing loss of 40-60 dB.[5][6]

The Core Mechanism: A Voltage-Driven Conformational Change

At its core, Prestin's function is a story of electromechanical transduction. The protein acts as a voltage sensor, responding to the receptor potentials generated by the OHC's stereocilia.[7] Depolarization of the OHC membrane triggers a conformational change in Prestin that leads to a contraction of the cell, while hyperpolarization causes elongation.[8] This rapid cellular movement is not dependent on ATP hydrolysis, distinguishing Prestin from classical motor proteins like myosin and kinesin.[3] Instead, it is a direct consequence of the protein changing its shape within the plane of the membrane, a process often described by an "area motor" model where the protein's cross-sectional area changes.[4]

A key aspect of Prestin's voltage-sensing mechanism is its dependence on intracellular anions, particularly chloride (Cl⁻).[9][10] These anions are not transported in the traditional sense but are thought to act as extrinsic voltage sensors, binding to a site within the Prestin molecule.[9][10] The movement of these charged anions in response to the electric field is believed to trigger the conformational changes that drive electromotility.[9] Cryo-electron microscopy studies have provided structural insights into this process, revealing that Prestin exists in multiple states tunable by the identity of the bound anion.[11][12] For instance, chloride binding is associated with a contracted state, while the presence of salicylate, an inhibitor of Prestin, locks the protein in an expanded state.[4]

Quantitative Insights into Prestin Function

The study of Prestin has yielded a wealth of quantitative data that characterizes its unique properties. These are often derived from electrophysiological measurements of nonlinear capacitance (NLC), which serves as an electrical signature of the charge movement associated with Prestin's conformational changes.[3][13]

| Parameter | Description | Typical Values | Species/Model | Reference |

| Hearing Threshold Shift (Prestin KO) | Increase in sound pressure level required to elicit an auditory brainstem response in mice lacking Prestin. | 40-60 dB | Mouse (knockout) | [5][6][14] |

| OHC Stiffness (WT vs. Prestin KO) | Axial stiffness of outer hair cells. | WT: Higher, voltage-dependent; KO: Significantly reduced | Mouse (knockout) | [15][16] |

| Nonlinear Capacitance (NLC) | ||||

| Qmax | The maximum charge moved across the membrane per unit of linear capacitance. | ~0.40 pC (in HEK cells) | HEK cells expressing Prestin | [17] |

| Vh | The voltage at which the NLC is maximal, representing the midpoint of the voltage-dependent transition. | ~ -112 mV (in HEK cells with 140 mM intracellular Cl⁻) | HEK cells expressing Prestin | [17] |

| z | The elementary charge, or the number of equivalent elementary charges moved across the membrane electric field. | ~0.70 e | HEK cells expressing Prestin | [17] |

| Electromotility (Heterozygotes) | Reduction in OHC length change in mice with one copy of the Prestin gene. | Halved compared to wild-type | Mouse (heterozygous) | [6][14] |

| Cochlear Threshold Increase (Heterozygotes) | Increase in hearing thresholds in heterozygous mice. | ~6 dB (twofold increase) | Mouse (heterozygous) | [6][18] |

Experimental Protocols for Studying Prestin

A variety of sophisticated techniques are employed to investigate the intricate workings of the Prestin protein.

Whole-Cell Patch-Clamp Electrophysiology for Nonlinear Capacitance (NLC) Measurement

This is the primary technique used to measure the electrical signature of Prestin's motor activity.

-

Cell Preparation: Outer hair cells are acutely isolated from the cochlea of a model organism (e.g., guinea pig, mouse), or a heterologous expression system (e.g., HEK293 cells) transfected with the Prestin gene is used.[19][20]

-

Recording Setup: A glass micropipette filled with an intracellular solution (typically containing a specific concentration of chloride) is sealed onto the cell membrane to achieve a high-resistance "giga-seal".[20] The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential is controlled using a voltage-clamp amplifier.

-

Capacitance Measurement: A sinusoidal voltage command is superimposed on a DC holding potential. The resulting current is measured, and its phase and amplitude are analyzed to calculate the membrane capacitance. By stepping the holding potential through a range of voltages, the voltage-dependent nonlinear capacitance can be determined.[21]

Immunofluorescence and Confocal Microscopy for Protein Localization

This method is used to visualize the expression and subcellular location of Prestin.

-

Sample Preparation: Cochlear tissues are fixed, permeabilized, and incubated with a primary antibody specific to Prestin.

-

Secondary Antibody Labeling: A secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is then applied.

-

Imaging: The tissue is mounted and imaged using a confocal microscope to obtain high-resolution images of Prestin's distribution within the outer hair cells. This technique has confirmed Prestin's dense localization to the OHC lateral membrane.[22]

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in revealing the high-resolution structure of Prestin.

-

Protein Purification: Prestin is expressed in a suitable system (e.g., HEK cells) and purified in detergent micelles or reconstituted into nanodiscs.

-

Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This traps the protein molecules in a vitrified, near-native state.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional map of the protein's structure.[4][11]

Visualizing Prestin's Mechanism of Action

To further illuminate the complex processes involved in Prestin function, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: A diagram illustrating the voltage-driven conformational cycle of Prestin.

Caption: The role of anion binding in shifting Prestin's conformational equilibrium.

Caption: A typical workflow for the functional and structural characterization of Prestin.

Future Directions and Therapeutic Potential

While significant strides have been made in understanding Prestin, many questions remain. The precise molecular choreography of its conformational changes, the full extent of its interaction with the lipid membrane, and the potential for its modulation by small molecules are all active areas of research. A deeper understanding of Prestin's mechanism could pave the way for novel therapeutic strategies to address certain forms of hearing loss, particularly those associated with OHC dysfunction. The development of drugs that can modulate Prestin's activity or protect it from damage could offer new hope for preserving and restoring hearing. This guide serves as a foundational resource for those dedicated to advancing our knowledge of this remarkable molecular motor and its vital role in the sense of hearing.

References

- 1. Prestin and Motility of the Cochlear Outer Hair Cell. [ejao.org]

- 2. ejao.org [ejao.org]

- 3. Prestin and the cochlear amplifier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejao.org [ejao.org]

- 6. Prestin is required for electromotility of the outer hair cell and for the cochlear amplifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Prestin at Year 14: Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular anions as the voltage sensor of prestin, the outer hair cell motor protein - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. The conformational cycle of prestin underlies outer-hair cell electromotility [ideas.repec.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. uclahealth.org [uclahealth.org]

- 15. Prestin-based outer hair cell motility is necessary for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Functional expression and microdomain localization of prestin in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Functional Prestin Transduction of Immature Outer Hair Cells from Normal and Prestin-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Complex nonlinear capacitance in outer hair cell macro-patches: effects of membrane tension - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prestin Regulation and Function in Residual Outer Hair Cells after Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prestin (SLC26A5) in Cochlear Amplification: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The mammalian auditory system possesses an extraordinary ability to detect and discriminate sounds over a vast range of frequencies and intensities. This remarkable sensitivity is largely attributed to a unique process known as cochlear amplification, which enhances auditory signals by up to 100-fold (40-60 dB).[1][2][3][4] At the heart of this biological amplifier lies Prestin (SLC26A5), a unique motor protein densely packed in the lateral plasma membrane of cochlear outer hair cells (OHCs).[5][6] Unlike conventional motor proteins that rely on ATP, Prestin functions as a direct voltage-to-force converter, undergoing rapid conformational changes in response to membrane potential fluctuations.[7][8] This electromechanical transduction, termed electromotility, physically alters the length of the OHC, thereby amplifying the mechanical vibrations within the cochlea.[9][10] This guide provides an in-depth technical overview of Prestin's core function, summarizes key quantitative data from pivotal experiments, details common experimental protocols, and explores the protein's broader biological roles.

Core Mechanism of Prestin-Mediated Electromotility

Prestin is a member of the Solute Carrier 26 (SLC26) family of anion transporters.[2][11] However, it has uniquely evolved in mammals to function not as a transporter, but as a high-speed piezoelectric-like motor.[7] Its function is intrinsically linked to the receptor potential of the OHC.

Mechanism of Action:

-

Sound Transduction: Sound vibrations cause deflection of the OHC's stereocilia, opening mechano-electrical transduction (MET) channels.[12]

-

Receptor Potential: The influx of cations (primarily K+) depolarizes the OHC membrane.[12]

-

Prestin Actuation: This depolarization triggers a conformational change in Prestin from an elongated to a contracted state.[8][13]

-

OHC Contraction: The collective contraction of millions of Prestin molecules within the lateral membrane causes the entire OHC to shorten.[8]

-

Amplification: This rapid, cycle-by-cycle shortening and elongation of the OHC feeds mechanical energy back into the cochlea's vibrating structures, selectively amplifying low-level sounds.[4][6]

The voltage-sensing mechanism of Prestin is not intrinsic to the protein's amino acid charges but is conferred by intracellular anions, primarily chloride (Cl⁻), which act as extrinsic voltage sensors.[14][15] These anions are translocated across a partial electric field within the protein in response to changes in membrane potential, driving the conformational changes that result in electromotility.[7][14]

Quantitative Data from Prestin Mutant Mouse Models

The indispensable role of Prestin has been unequivocally demonstrated through the creation of transgenic mouse models. Data from Prestin knockout (null), heterozygous, and knock-in (non-functional protein) mice provide a quantitative basis for understanding its contribution to hearing.

| Parameter | Wild-Type (WT) | Prestin Heterozygous (+/-) | Prestin Knockout/Null (-/-) | Prestin Knock-in (V499G/Y501H) | Source |

| Hearing Sensitivity | |||||

| ABR Threshold Shift | Baseline | ~1-8 dB elevation | ~40-65 dB elevation | ~30 dB elevation, KO-like | [1][3][16][17] |

| DPOAE Threshold Shift | Baseline | ~3-6.4 dB elevation | ~45-55 dB elevation (or absent) | KO-like, absent tuning | [1][17] |

| OHC Function | |||||

| Electromotility | Normal | ~56% of WT (halved) | Absent | Vastly reduced / Absent | [1][2][3][17] |

| Nonlinear Capacitance (NLC) | Present | Reduced | Absent | Absent | [5][18] |

| OHC Morphology | |||||

| Cell Length | Normal | Intermediate | Reduced (to ~60% of WT) | Normal length | [1][17][19] |

| Somatic Stiffness | Normal | Not specified | Reduced (to ~20-25% of WT) | Normal stiffness | [19] |

| Cell Survival | Normal | Normal | Progressive OHC loss in basal turn | Accelerated OHC loss | [1][9][17] |

Key Experimental Protocols

The function of Prestin and its impact on hearing are assessed through a combination of in vivo and in vitro techniques.

In Vivo Functional Assays

Auditory Brainstem Response (ABR)

-

Objective: To measure the synchronous electrical activity of the auditory nerve and brainstem pathways in response to sound, providing a measure of hearing sensitivity.[20]

-

Methodology:

-

Animal Preparation: Mice are anesthetized with a combination of xylazine and ketamine.[1]

-

Electrode Placement: Subdermal needle electrodes are inserted at the vertex (active), mastoid (reference), and a contralateral site (ground).[1][20]

-

Stimulus: Sound stimuli, typically 5-ms tone bursts at various frequencies (e.g., 5.6 to 45.2 kHz) or clicks, are delivered to the ear canal via a calibrated speaker.[1][20]

-

Recording: Evoked potentials are recorded, amplified, filtered, and averaged over multiple presentations.

-

Analysis: The ABR threshold is determined as the lowest sound pressure level (SPL) that elicits a discernible, repeatable waveform.[1]

-

Distortion Product Otoacoustic Emissions (DPOAE)

-

Objective: To assess the function of OHCs by measuring sound generated within the cochlea that propagates back into the ear canal. DPOAEs are a direct product of the cochlear amplifier's nonlinearity.[1]

-

Methodology:

-

Animal Preparation: Mice are anesthetized.

-

Probe Placement: A probe containing two speakers and a sensitive microphone is sealed in the external ear canal.

-

Stimulus: Two primary tones at different frequencies (f1 and f2) are presented simultaneously.

-

Recording: The microphone records the sound pressure in the ear canal, which includes the primary tones and the distortion products generated by the cochlea (most prominently at the 2f1-f2 frequency).

-

Analysis: The DPOAE threshold is the lowest primary tone level that produces a response significantly above the noise floor.[1]

-

In Vitro Electrophysiological Assay

Nonlinear Capacitance (NLC) Measurement

-

Objective: To directly measure the voltage-dependent charge movement associated with Prestin's conformational changes, which is the electrical signature of electromotility.[18][21]

-

Methodology:

-

Cell Preparation: OHCs are acutely isolated from the organ of Corti, or a non-auditory cell line (e.g., HEK, CHO) is transiently transfected with the Prestin gene.[21][22]

-

Patch Clamp: The whole-cell patch-clamp technique is used to control the membrane potential of the cell and record the resulting currents.

-

Voltage Protocol: A series of voltage steps or a voltage ramp is applied to the cell membrane.[10]

-

Capacitance Measurement: The resulting current response is used to calculate the membrane capacitance. Prestin's charge movement gives rise to a voltage-dependent component of the capacitance, which appears as a bell-shaped curve when plotted against membrane potential. This is the NLC.[23][24]

-

Analysis: The NLC curve is fitted with a two-state Boltzmann function to derive key parameters:

-

Qmax: The maximum charge transferred, proportional to the number of active Prestin molecules.[10]

-

Vh (or V1/2): The voltage at which the charge is equally distributed between the two states (the peak of the NLC curve).[24]

-

z: The valence, or slope factor, which reflects the steepness of the voltage dependence.[24]

-

-

Broader Roles of Prestin

While its primary role is as the motor for cochlear amplification, evidence suggests Prestin also serves other functions within the OHC.

-

Structural Integrity: Prestin is the most abundant protein in the OHC lateral membrane, forming dense arrays of particles.[7][25] The significant reduction in OHC length and stiffness in Prestin knockout mice, but not in knock-in mice with non-motile Prestin, indicates that the protein itself plays a crucial structural role, independent of its motor function.[19][25]

-

Membrane Compartmentalization and Innervation: Prestin is required for the proper compartmentalization of other membrane proteins and for the normal formation of efferent synapses from the medial olivocochlear (MOC) pathway onto the OHC.[9][25] This role also appears to be independent of its motile activity.[25]

Clinical Relevance and Drug Development

Mutations in the human Prestin gene, SLC26A5, are associated with non-syndromic hearing loss (DFNB61).[11][14] The rarity of identified pathogenic mutations may suggest that many mutations are embryonically lethal or that Prestin function is highly conserved.[14][26] Understanding the precise molecular mechanics of Prestin, including its interaction with the lipid membrane and intracellular anions, opens potential avenues for therapeutic intervention.[10][13] For instance, modulating Prestin function could be a target for protecting against noise-induced hearing loss, as some studies suggest that damage to Prestin is a component of such injury.[2] Furthermore, the structural role of Prestin in OHC survival suggests that targeting pathways related to its expression and stability could be a strategy for preserving hair cells in certain forms of hearing loss.[9]

References

- 1. uclahealth.org [uclahealth.org]

- 2. ejao.org [ejao.org]

- 3. Prestin is required for electromotility of the outer hair cell and for the cochlear amplifier [ideas.repec.org]

- 4. Frontiers | Loss of the Cochlear Amplifier Prestin Reduces Temporal Processing Efficacy in the Central Auditory System [frontiersin.org]

- 5. The C-terminus of prestin influences nonlinear capacitance and plasma membrane targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synchronized Progression of Prestin Expression and Auditory Brainstem Response during Postnatal Development in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prestin and the cochlear amplifier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Prestin Regulation and Function in Residual Outer Hair Cells after Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Studies of Deafness-Associated Pendrin and Prestin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cochlear amplification, outer hair cells and prestin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diseases.jensenlab.org [diseases.jensenlab.org]

- 15. researchgate.net [researchgate.net]

- 16. Hearing threshold elevation precedes hair-cell loss in prestin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prestin-Dependence of Outer Hair Cell Survival and Partial Rescue of Outer Hair Cell Loss in PrestinV499G/Y501H Knockin Mice | PLOS One [journals.plos.org]

- 18. journals.biologists.com [journals.biologists.com]

- 19. uol.de [uol.de]

- 20. Prestin’s fast motor kinetics is essential for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Effects of membrane potential and tension on prestin, the outer hair cell lateral membrane motor protin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Prestin Contributes to Membrane Compartmentalization and Is Required for Normal Innervation of Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the SLC26A5 Gene and Prestin Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SLC26A5 gene, encoding the revolutionary motor protein Prestin, is fundamental to the exquisite sensitivity and frequency selectivity of mammalian hearing. Prestin, uniquely expressed in the lateral plasma membrane of cochlear outer hair cells (OHCs), functions as a direct voltage-to-force converter, driving the rapid somatic electromotility that underpins the cochlear amplifier. This guide provides a comprehensive technical overview of the SLC26A5 gene and Prestin expression, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular and experimental frameworks. Understanding the intricate mechanisms of Prestin is paramount for developing novel therapeutic strategies for hearing loss, a condition affecting millions worldwide. Mutations in SLC26A5 are linked to non-syndromic hearing loss, making Prestin a critical target for gene therapy and drug delivery innovations.

Introduction: The Role of SLC26A5 and Prestin in Auditory Function

The mammalian auditory system possesses a remarkable ability to detect and discriminate a wide range of sound frequencies and intensities. This capability is largely attributed to a sophisticated biological amplifier within the cochlea. The protein Prestin, encoded by the SLC26A5 gene, is the lynchpin of this amplification process.[1] Prestin is a member of the solute carrier family 26 (SLC26) of anion transporters; however, it has evolved a unique motor function that is orders of magnitude faster than conventional motor proteins.[1][2]

Located at an exceptionally high density in the lateral membrane of OHCs, Prestin undergoes conformational changes in response to changes in the cell's membrane potential.[3][4] Depolarization causes the OHC to contract, while hyperpolarization leads to its elongation.[5] This rapid cellular movement, termed electromotility, mechanically amplifies the sound-induced vibrations within the cochlea, enhancing auditory sensitivity by more than 40 dB (a 100-fold increase).[6] The absence or dysfunction of Prestin leads to a significant loss of hearing sensitivity and frequency selectivity, highlighting its indispensable role.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Prestin function and the impact of SLC26A5 gene disruption.

Table 1: Effects of Prestin Gene Deletion in Mice

| Parameter | Wild-Type (WT) | Heterozygous (+/-) | Homozygous (-/-) / Knockout (KO) | Citation(s) |

| Hearing Threshold Shift (ABR) | Baseline | ~6 dB increase | 40-60 dB increase | [5][6][7][8] |

| OHC Electromotility | Normal | Halved (~56% of WT) | Absent | [2][6][8] |

| Cochlear Microphonic (CM) Potential | Normal | Reduced | Significantly Reduced | [6][8] |

| Distortion Product Otoacoustic Emissions (DPOAE) Thresholds | Baseline | 3.1-6.4 dB higher | 45-55 dB higher | [6] |

| Prestin mRNA Level | 100% | ~50% | 0% | [6] |

| OHC Stiffness | Normal | Not specified | Reduced | [9] |

| OHC Loss (Adult) | None | Not specified | Present in basal 25% of cochlea | [10] |

Table 2: Biophysical Properties of Prestin

| Property | Value/Description | Citation(s) |

| Density in OHC Lateral Membrane | ~5,600 - 7,000 particles/µm² | [3] |

| Charge Density | ~6,000 - 10,000 e⁻/µm² | [4] |

| Operational Speed | Microsecond timescale | [1][11] |

| Voltage-Dependent Stiffness Modulation | ~10-fold range | [2] |

Molecular Structure and Mechanism of Action

Prestin is a transmembrane protein that forms a domain-swapped homodimer.[12] Each protomer consists of a transmembrane domain (TMD), an N-terminal domain (NTD), and a C-terminal sulfate transporter and anti-sigma factor antagonist (STAS) domain.[12] The prevailing model of Prestin's function involves an "incomplete transporter" mechanism.[12][13] Intracellular anions, primarily chloride (Cl⁻), act as an extrinsic voltage sensor.[14] Changes in the transmembrane potential drive the movement of these anions within a portion of the Prestin protein, triggering a conformational change that alters the protein's surface area.[15] This alteration in the collective surface area of millions of Prestin molecules results in the macroscopic contraction and elongation of the OHC.[2][5]

The following diagram illustrates the proposed mechanism of Prestin-mediated electromotility.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Prestin function. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Recording of Outer Hair Cells

This technique is used to measure the electrical properties of OHCs, including the nonlinear capacitance (NLC) that is the electrical signature of Prestin's motor activity.

Methodology:

-

Animal Preparation: Anesthetize a postnatal rat or mouse (e.g., with 1.5% pentobarbital sodium) and decapitate.[16][17]

-

Cochlea Dissection: Rapidly dissect the cochleae in ice-cold Leiboviz's L-15 solution.[16][17] Remove the organ of Corti from the modiolus.

-

OHC Isolation:

-

Patch-Clamp Recording:

-

Transfer the isolated OHCs to a recording chamber on an inverted microscope.

-

Fabricate patch pipettes with a tip diameter of 2-3 µm and fill with an intracellular solution (e.g., Cs-based to block K⁺ currents).[16]

-

Approach a healthy, cylindrical OHC with the pipette and form a gigaseal on the lateral wall of the cell body.

-

Rupture the membrane patch with light suction to achieve the whole-cell configuration.[16]

-

Set the holding potential (e.g., -70 mV).[16]

-

-

Data Acquisition:

The following diagram outlines the workflow for patch-clamp experiments on OHCs.

Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological measurement used to assess hearing sensitivity in vivo by recording neural responses to sound.

Methodology:

-

Animal Anesthesia: Anesthetize the mouse or rat (e.g., with ketamine/xylazine).

-

Electrode Placement: Place subdermal needle electrodes at the vertex (active), below the pinna of the test ear (reference), and in the hind leg (ground).

-

Acoustic Stimulation: Deliver sound stimuli (e.g., tone pips or clicks) via a calibrated speaker inserted into the ear canal.

-

Recording: Record the electrical activity from the electrodes. The signal is amplified, filtered, and averaged over multiple stimulus presentations.

-

Threshold Determination: Present stimuli at decreasing intensity levels. The ABR threshold is defined as the lowest intensity that elicits a discernible, repeatable waveform. This is performed across a range of frequencies to generate an audiogram.[6]

Prestin Protein Purification

Purifying Prestin is essential for structural and biochemical studies.

Methodology:

-

Cell Culture and Expression:

-

Membrane Fraction Isolation:

-

Solubilization:

-

Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., n-nonyl-β-D-thiomaltopyranoside) to solubilize membrane proteins.[19]

-

-

Affinity Chromatography:

-

Load the solubilized protein solution onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA for His-tag, anti-FLAG resin for FLAG-tag).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified Prestin protein using a competitive ligand (e.g., imidazole for His-tag, FLAG peptide for FLAG-tag).

-

-

Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting with an anti-Prestin antibody.[18]

SLC26A5 Mutations and Hearing Loss

Mutations in the SLC26A5 gene are associated with autosomal recessive non-syndromic hearing loss, designated DFNB61.[13][20] These mutations can lead to a loss of Prestin function, resulting in impaired cochlear amplification and significant hearing impairment. The severity of the hearing loss often correlates with the functional impact of the mutation on the Prestin protein, such as its ability to traffic to the membrane, its voltage-sensing capabilities, or its motor function.[20] However, the pathogenicity of some identified variants remains a subject of investigation, with some heterozygous mutations potentially not being sufficient to cause hearing loss on their own.[21][22]

Drug Development and Therapeutic Perspectives

The unique expression of Prestin in OHCs makes it an attractive target for therapeutic intervention.

-

Gene Therapy: For hearing loss caused by SLC26A5 mutations, delivering a functional copy of the gene to OHCs is a promising strategy. This requires the development of safe and efficient viral or non-viral vectors capable of transducing these specific cells within the inner ear.

-

Targeted Drug Delivery: Prestin's extracellular loops can be targeted with specific ligands, such as peptides, to deliver otoprotective drugs directly to OHCs.[23][24] This approach could be used to protect OHCs from damage caused by noise exposure or ototoxic drugs. Nanoparticle-based systems functionalized with Prestin-binding peptides have shown promise in selectively targeting OHCs in explant studies.[23][24]

Conclusion

The SLC26A5 gene and its protein product, Prestin, are central to our understanding of mammalian hearing. Prestin's role as a molecular motor provides the force for cochlear amplification, a process critical for sensitive and selective hearing. Research utilizing knockout mouse models, advanced electrophysiology, and molecular biology has elucidated many aspects of its function. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals. Future work will undoubtedly focus on refining our understanding of Prestin's regulation, its interaction with the surrounding lipid membrane, and the development of targeted therapies to prevent or restore hearing loss associated with OHC dysfunction.

References

- 1. Prestin - Wikipedia [en.wikipedia.org]

- 2. Prestin and the cochlear amplifier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Activity-dependent regulation of prestin expression in mouse outer hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Audiology & Otology [ejao.org]

- 6. uclahealth.org [uclahealth.org]

- 7. Prestin’s fast motor kinetics is essential for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cochlear function in Prestin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prestin-based outer hair cell motility is necessary for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hearing threshold elevation precedes hair-cell loss in prestin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SLC26A5 solute carrier family 26 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. Research Portal [researchworks.creighton.edu]

- 15. SLCtables [slc.bioparadigms.org]

- 16. Auditory Brainstem Response and Outer Hair Cell Whole-cell Patch Clamp Recording in Postnatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

- 18. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 19. Purification of the Motor Protein Prestin from Chinese Hamster Ovary Cells Stably Expressing Prestin [jstage.jst.go.jp]

- 20. diseases.jensenlab.org [diseases.jensenlab.org]

- 21. Splice variant IVS2-2A>G in the SLC26A5 (Prestin) gene in five Estonian families with hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Abnormal mRNA Splicing but Normal Auditory Brainstem Response (ABR) in Mice with the Prestin (SLC26A5) IVS2-2A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prestin binding peptides as ligands for targeted polymersome mediated drug delivery to outer hair cells in the inner ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A prestin-targeting peptide-guided drug delivery system rearranging concentration gradient in the inner ear: An improved strategy against hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prestin Motor Protein: A Technical Guide to its Discovery, History, and Core Functionalities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prestin (SLC26A5) is a transmembrane motor protein uniquely expressed in the outer hair cells (OHCs) of the mammalian cochlea. It is the driving force behind OHC electromotility, a rapid, voltage-driven change in cell length that is fundamental to the cochlear amplifier. This active process enhances the sensitivity and frequency selectivity of hearing in mammals. Unlike conventional molecular motors that rely on ATP hydrolysis, Prestin functions as a direct voltage-to-displacement converter, operating at microsecond speeds. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to the Prestin motor protein, presenting quantitative data, detailed experimental protocols, and visual representations of its operational mechanisms.

Discovery and History: A Timeline

The journey to understanding Prestin's role in hearing began with the observation of a unique cellular phenomenon and culminated in the identification of the specific protein responsible.

-

1985: Brownell and colleagues first observed that isolated OHCs change their length in response to electrical stimulation, a phenomenon they termed "electromotility."[1] This discovery provided a cellular basis for the long-hypothesized "cochlear amplifier."

-

Early 1990s: The electromotile response was characterized as a voltage-dependent process accompanied by a nonlinear capacitance (NLC), a measure of charge movement across the OHC membrane.[2] This electrical signature became a key tool for studying the underlying motor.

-

2000: The pivotal moment in Prestin's history came when Zheng et al. identified the gene encoding the motor protein.[3] Utilizing a technique called suppression subtractive hybridization PCR, they isolated a gene, which they named Prestin (from the musical term "presto," signifying its rapid action), that was specifically expressed in OHCs and not in inner hair cells.[3]

-

Post-2000: Subsequent research confirmed Prestin's function. Transfection of the Prestin gene into non-auditory cells, such as human embryonic kidney (HEK) cells, conferred upon them the ability to exhibit both electromotility and NLC.[3] Furthermore, the generation of prestin-null mice demonstrated a profound hearing loss of 40-60 dB and a complete absence of OHC electromotility, solidifying Prestin's essential role in the cochlear amplifier.[4][5]

Quantitative Data on Prestin Function

The function of Prestin is characterized by several key quantitative parameters, primarily derived from the measurement of nonlinear capacitance (NLC). NLC is a bell-shaped function of membrane potential, and its analysis provides insights into the voltage sensitivity and charge movement of the Prestin motor.

| Parameter | Description | Typical Values (Gerbil Prestin in HEK cells) | Reference |

| Qmax | Maximum nonlinear charge moved. | ~1.76 pC | [4] |

| V1/2 | Voltage at which the charge is equally distributed across the membrane (peak of the NLC). | ~ -57.3 mV | [4] |

| z | Apparent valence of the voltage sensor. | ~0.91 | [4] |

| Charge Density | Number of elementary charges moved per unit area of the membrane. | ~5,360 e⁻/µm² | [4] |

| Hearing Loss in Knockout | Reduction in hearing sensitivity in prestin-null mice. | 40-60 dB | [4][5] |

| Salicylate Inhibition | Concentration of salicylate required for significant reduction of NLC. | 10 mM reduces transient currents to ~15.5% of control | [4] |

| Species/Condition | V1/2 (mV) | z (apparent valence) | Qmax/Clin (fC/pF) | Reference |

| Gerbil Prestin | -76.5 ± 5.3 | 0.73 ± 0.09 | 14.4 ± 3.8 | [6] |

| Platypus Prestin | ~8 | - | < Gerbil | [6] |

| Dolphin Prestin | -61 ± 0.5 | - | - | [7] |

| Human Prestin | - | - | - | [1] |

| Rat Prestin (140 mM intracellular Cl⁻) | ~ -112 | 0.70 | - | [8] |

| Rat Prestin (low intracellular Cl⁻) | Shifted | Slower kinetics | - | [9] |

Experimental Protocols

Identification of the Prestin Gene: Suppression Subtractive Hybridization (SSH) PCR

This technique was instrumental in isolating the Prestin gene by enriching for cDNAs that are specifically expressed in OHCs compared to inner hair cells (IHCs).

Methodology:

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from both OHCs (tester) and IHCs (driver). Synthesize double-stranded cDNA from both RNA populations.

-

Restriction Digestion: Digest both tester and driver cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create smaller, blunt-ended fragments.

-

Adaptor Ligation: Ligate two different PCR adaptors to two separate pools of the tester cDNA.

-

First Hybridization: Denature the adaptor-ligated tester cDNA and an excess of driver cDNA. Allow them to anneal. During this step, cDNAs common to both populations will form hybrids, while OHC-specific cDNAs will remain single-stranded or re-anneal to form tester-tester homohybrids.

-

Second Hybridization: Mix the two hybridization reactions from the previous step together with additional denatured driver cDNA. This further enriches for differentially expressed sequences.

-

PCR Amplification: Perform PCR using primers that are complementary to the adaptors. Only the differentially expressed cDNAs with different adaptors at each end will be amplified exponentially.

-

Cloning and Screening: Clone the amplified PCR products into a vector to create a subtracted cDNA library. Screen the library to identify clones that are highly expressed in OHCs and absent or at low levels in IHCs.

Functional Characterization: Whole-Cell Patch-Clamp for NLC Measurement

This electrophysiological technique is the gold standard for assessing Prestin's function by measuring its voltage-dependent nonlinear capacitance.

Methodology:

-

Cell Preparation: Isolate OHCs from the cochlea or use a heterologous expression system (e.g., HEK293 or CHO cells) transiently or stably transfected with a Prestin expression vector.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution containing a high concentration of chloride (e.g., 140 mM KCl), as chloride is essential for Prestin function.

-

Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and NLC Measurement: Clamp the cell's membrane potential at a holding potential (e.g., -70 mV). Apply a series of voltage steps or a sinusoidal voltage stimulus. Record the resulting capacitive currents.

-

Data Analysis: The NLC is extracted from the total membrane capacitance. The capacitance-voltage curve is typically fitted with the first derivative of a two-state Boltzmann function to determine Qmax, V1/2, and z.

Heterologous Expression of Prestin

Expressing Prestin in non-auditory cells is crucial for studying its function in a controlled environment, free from the complexities of the native OHC.

Methodology:

-

Vector Construction: Clone the full-length Prestin cDNA into a mammalian expression vector. Often, a fluorescent tag (e.g., GFP or YFP) is fused to the C-terminus of Prestin to visualize its expression and localization.

-

Cell Culture: Culture a suitable cell line, such as HEK293 or CHO cells, in appropriate media.

-

Transfection: Transfect the cells with the Prestin expression vector using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or viral transduction.

-

Expression and Analysis: Allow 24-48 hours for Prestin expression. Identify transfected cells by fluorescence microscopy if a fluorescent tag is used. Functionally analyze the cells using whole-cell patch-clamp to measure NLC and, in some cases, video microscopy to observe electromotility.

Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have provided high-resolution structures of Prestin, offering insights into its molecular mechanism.

Methodology:

-

Protein Expression and Purification: Overexpress a tagged (e.g., His-tagged or FLAG-tagged) version of Prestin in a suitable expression system (e.g., HEK293 or CHO cells). Solubilize the membrane-bound Prestin using a mild detergent (e.g., digitonin or GDN). Purify the protein using affinity chromatography.

-

Grid Preparation: Apply the purified Prestin sample to a cryo-EM grid and plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen Prestin particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Perform motion correction on the raw images. Pick individual Prestin particles and classify them into different views. Reconstruct a 3D map of the protein from the 2D class averages.

-

Model Building and Refinement: Build an atomic model of Prestin into the 3D cryo-EM map and refine it to high resolution.

Molecular Mechanism and Signaling

Prestin's motor function is intricately linked to its structure as a member of the SLC26A family of anion transporters. However, instead of transporting anions across the membrane, Prestin undergoes a conformational change in response to voltage, which is allosterically modulated by intracellular chloride ions.

Prestin's activity and localization are also influenced by interactions with other cellular components. For instance, it has been shown to interact with the microtubule-associated protein MAP1S and the vesicle-associated membrane protein-associated protein A (VAPA), which may play roles in its trafficking and surface expression.[10][11]

Conclusion and Future Directions

The discovery of Prestin revolutionized our understanding of mammalian hearing, providing the molecular basis for the cochlear amplifier. The experimental approaches detailed in this guide have been instrumental in elucidating its unique voltage-dependent motor function. Future research will likely focus on high-resolution structural dynamics to fully understand the conformational changes that drive electromotility, the role of the lipid environment in modulating its function, and the potential for targeting Prestin in novel therapeutic strategies for hearing loss. The continued application of advanced biophysical and molecular techniques will undoubtedly uncover further intricacies of this remarkable molecular motor.

References

- 1. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prestin - Wikipedia [en.wikipedia.org]

- 3. columbia.edu [columbia.edu]

- 4. uclahealth.org [uclahealth.org]

- 5. ejao.org [ejao.org]

- 6. Anion Control of Voltage Sensing by the Motor Protein Prestin in Outer Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 9. Prestin’s fast motor kinetics is essential for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prestin Surface Expression and Activity Are Augmented by Interaction with MAP1S, a Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. INTERACTION BETWEEN THE MOTOR PROTEIN PRESTIN AND THE TRANSPORTER PROTEIN VAPA - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture and Dynamics of Prestin: A Technical Guide to the Core of Cochlear Amplification

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure and Conformational Dynamics of the Motor Protein Prestin (SLC26A5).

This technical guide provides an in-depth exploration of the structure and function of prestin, the piezoelectric motor protein essential for cochlear amplification in mammals. Leveraging recent advancements in cryo-electron microscopy (cryo-EM) and electrophysiological techniques, this document outlines the molecular architecture of prestin, the dynamics of its conformational changes, and the experimental protocols to investigate these properties.

Introduction: Prestin and the Mechanism of Hearing

The remarkable sensitivity and frequency selectivity of mammalian hearing are largely attributed to the active mechanical amplification within the cochlea, a process driven by the outer hair cells (OHCs). At the heart of this mechanism is prestin (SLC26A5), a member of the solute carrier family 26 of anion transporters.[1][2] Unlike its relatives that function primarily as anion exchangers, prestin has evolved to act as a voltage-dependent molecular motor.[2] It undergoes rapid conformational changes in response to changes in the transmembrane potential, leading to alterations in the length of OHCs and thereby amplifying sound signals.[3][4] Dysfunctional prestin is associated with significant hearing loss, highlighting its critical role in audition.[4]

The Molecular Architecture of Prestin

Cryo-electron microscopy studies have revealed that prestin functions as a homodimer.[5] Each protomer is composed of 14 transmembrane (TM) helices, which are organized into two distinct domains: a "core" domain and a "gate" domain.[5] This structural arrangement is a common feature of the SLC26 family. The protein also possesses intracellular N- and C-termini, with the C-terminus containing a Sulfate Transporter and Anti-Sigma factor antagonist (STAS) domain.[6]

The anion-binding site, a critical element for prestin's function, is located at the interface between the core and gate domains.[5][7] This pocket is positively charged, attracting intracellular anions, primarily chloride (Cl-).[7] The binding and unbinding of anions to this site are intricately linked to the conformational changes that underpin prestin's motor activity.

Conformational States and Electromotility

Prestin cycles between two principal conformational states: an expanded state and a contracted state.[1] This transition is driven by changes in the transmembrane voltage and is modulated by the binding of intracellular anions. Depolarization of the OHC membrane favors the contracted state, while hyperpolarization promotes the expanded state. This dynamic change in the protein's surface area within the plasma membrane is the basis of electromotility.[1]

The movement of charged residues within the protein's structure in response to the electric field generates a measurable electrical signature known as nonlinear capacitance (NLC).[8][9] NLC is a hallmark of prestin function and is often used as an experimental proxy for its motor activity.[8]

The Role of Anions

Intracellular anions, particularly chloride, are essential for prestin's voltage sensitivity.[10] The prevailing model suggests a hybrid voltage-sensing mechanism where the bound anion and charged residues within the protein collectively act as the voltage sensor.[1] The binding of chloride is thought to neutralize some of the positive charge in the anion-binding pocket, facilitating the voltage-driven conformational transitions.[7] The inhibitor salicylate, known to cause reversible hearing loss, competes with chloride for this binding site, locking prestin in an expanded state and thus inhibiting electromotility.[5]

Quantitative Analysis of Prestin's Structure and Function

The following tables summarize key quantitative data from structural and functional studies of prestin.

| Structural Parameter | Value | Method | Reference |

| Oligomeric State | Homodimer | Cryo-EM | [1][5] |

| Transmembrane Helices | 14 per protomer | Cryo-EM | [5] |

| Cryo-EM Resolution (Dolphin Prestin, Cl⁻) | 3.3 Å | Cryo-EM | [5] |

| Cryo-EM Resolution (Human Prestin, Cl⁻) | 2.3 Å | Cryo-EM | [1] |

| Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Down I) | 4.2 Å | Cryo-EM | [11] |

| Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Down II) | 6.7 Å | Cryo-EM | [11] |

| Cryo-EM Resolution (Dolphin Prestin, SO₄²⁻, Intermediate) | 4.6 Å | Cryo-EM | [11] |

| Functional Parameter | Value | Conditions | Method | Reference |

| Maximum Charge Transfer (Qmax) | ~0.40 pC | 140 mM intracellular Cl⁻ | NLC Measurement | [9] |

| Voltage at Half-Maximal Charge Transfer (Vhalf) | ~ -61 mV | Dolphin Prestin, HEK cells | NLC Measurement | [5][12] |

| Voltage at Half-Maximal Charge Transfer (Vhalf) | ~ -112 mV | Inducible prestin HEK stable cell line | NLC Measurement | [9] |

| Apparent Unitary Charge (z) | ~0.70 e⁻ | 140 mM intracellular Cl⁻ | NLC Measurement | [9] |

| Conformational Change Time Constant (τ) | ~45 ms (single exponential fit) | Dolphin Prestin, HEK cells | NLC Measurement | [12] |

| Conformational Change Time Constants (τ₀, τ₁) | 51.6 ms, 8.5 s (double exponential fit) | Dolphin Prestin, HEK cells | NLC Measurement | [12] |

| Cross-sectional Area Change | ~5% | Between expanded and contracted states | Molecular Dynamics Simulation | [1] |

Experimental Protocols

Expression and Purification of Prestin for Cryo-EM

This protocol outlines a general workflow for obtaining purified prestin suitable for structural analysis by cryo-electron microscopy.

-

Gene Construct: The full-length prestin gene (e.g., from gerbil or human) is cloned into a mammalian expression vector, often with a C-terminal tag such as 6xHis and/or a fluorescent protein (e.g., GFP) to facilitate purification and visualization.[1][13]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for prestin expression.[1][13]

-

HEK293 Cell Transfection (Example using PEI):

-

Culture HEK293F cells in suspension to a density of 2.5-3 x 10⁶ cells/mL.[14]

-

Prepare a sterile solution of plasmid DNA (3 µg/mL final concentration) and Polyethylenimine (PEI) (9 µg/mL final concentration) in serum-free medium (e.g., Opti-MEM).[14]

-

Incubate the DNA-PEI mixture for 15-30 minutes at room temperature to allow complex formation.[14][15]

-

Add the complexes dropwise to the cell suspension.[16]

-

Incubate the transfected cells for 48-72 hours at 37°C in a CO₂ incubator.[17]

-

-

-

Cell Lysis and Membrane Preparation:

-

Solubilization and Affinity Chromatography:

-

Solubilize the membrane fraction with a mild detergent (e.g., n-nonyl-β-D-thiomaltopyranoside).

-

Clarify the solubilized material by ultracentrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged prestin).[13]

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified prestin using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

-

-

Size Exclusion Chromatography:

-

Further purify the eluted prestin by size exclusion chromatography to separate oligomeric species and remove aggregates.

-

-

Sample Preparation for Cryo-EM:

-

Concentrate the purified prestin to an appropriate concentration (typically 0.5-5 mg/mL).

-

Apply the sample to glow-discharged cryo-EM grids.

-

Plunge-freeze the grids in liquid ethane to vitrify the sample.

-

Measurement of Nonlinear Capacitance (NLC) via Whole-Cell Patch-Clamp

This protocol describes the electrophysiological measurement of prestin's NLC in transiently transfected HEK cells.

-

Cell Preparation:

-

Plate transiently transfected HEK cells expressing prestin onto glass coverslips 24-48 hours before recording.

-

-

Solutions:

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2.5 mM CaCl₂, 1.3 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 20 mM glucose. Osmolarity ~310 mOsm/L. Bubble with 95% O₂ / 5% CO₂.[18]

-

Internal (Pipette) Solution: 140 mM K-gluconate, 4 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.4 mM NaGTP. Adjust pH to 7.3 with KOH and osmolarity to ~290-300 mOsm/L.[18]

-

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[19]

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Apply a voltage protocol consisting of a series of voltage steps or a voltage ramp to elicit prestin's voltage-dependent charge movement.[20]

-

Record the resulting membrane currents using a patch-clamp amplifier and data acquisition software.

-

-

NLC Analysis:

-

The NLC is calculated from the recorded currents. This is often done using a software-based lock-in amplifier or by fitting the current responses to a derivative of the Boltzmann function. The NLC-voltage relationship typically exhibits a bell shape, from which parameters like Qmax and Vhalf can be extracted.[8][9]

-

Visualizing Prestin's Function and Experimental Workflow

The Conformational Cycle of Prestin

Caption: The conformational cycle of prestin between expanded and contracted states, driven by membrane potential and modulated by intracellular anions.

Experimental Workflow for Prestin Characterization

Caption: A generalized workflow for the expression, purification, and subsequent structural and functional analysis of the prestin protein.

Prestin Cellular Trafficking and Interaction

Caption: A simplified schematic of prestin's trafficking to the plasma membrane, potentially facilitated by interacting proteins like VAPA.

Conclusion and Future Directions

The study of prestin continues to be a vibrant area of research. High-resolution structures have provided unprecedented insights into its mechanism, yet many questions remain. Future investigations will likely focus on capturing prestin in additional conformational states, elucidating the precise roles of interacting proteins, and developing novel therapeutic strategies to address hearing loss associated with prestin dysfunction. This technical guide serves as a foundational resource for researchers embarking on or continuing their exploration of this remarkable molecular motor.

References

- 1. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prestin at Year 14: Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prestin - Wikipedia [en.wikipedia.org]

- 4. The conformational cycle of prestin underlies outer-hair cell electromotility. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Molecular Dynamics Investigation of the Electromotile Hearing Protein Prestin [mdpi.com]

- 7. Prestin’s fast motor kinetics is essential for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State dependent effects on the frequency response of prestin’s real and imaginary components of nonlinear capacitance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Voltage and frequency dependence of prestin-associated charge transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 14. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]

- 15. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - AU [thermofisher.com]

- 16. addgene.org [addgene.org]

- 17. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. Expression of prestin, a membrane motor protein, in the mammalian auditory and vestibular periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Electromotility and the Function of Prestin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electromotility and the Cochlear Amplifier

The mammalian auditory system possesses a remarkable ability to detect and discriminate a wide range of sound intensities and frequencies. This exquisite sensitivity is largely attributed to a unique process known as cochlear amplification, which enhances auditory signals by as much as 40-60 dB.[1][2] At the heart of this amplification mechanism are the outer hair cells (OHCs) of the cochlea, which exhibit a phenomenon called electromotility – the ability to change their length in response to changes in membrane potential.[3] This rapid, voltage-driven cellular movement is powered by the motor protein Prestin (SLC26A5), a member of the solute carrier family 26.[2][4] This technical guide provides a comprehensive overview of electromotility and the central role of Prestin, detailing its molecular function, key experimental methodologies for its study, and the signaling pathways that govern its activity.

The Molecular Motor: Prestin

Prestin is a transmembrane protein densely packed in the lateral plasma membrane of OHCs.[5] Unlike conventional motor proteins that rely on ATP hydrolysis, Prestin functions as a direct voltage-to-force converter, enabling the rapid mechanical responses necessary for auditory signal amplification at acoustic frequencies.[6]

Prestin Structure and Isoforms

Prestin is a 744-amino acid protein with a molecular weight of approximately 81 kDa.[7] It belongs to the SLC26 family of anion transporters and shares a similar transmembrane topology.[2][4] Cryo-electron microscopy (cryo-EM) studies have revealed that Prestin forms homodimers, with each protomer consisting of a transmembrane domain (TMD) and a cytosolic STAS (sulfate transporter and anti-sigma factor antagonist) domain.[3][8] The TMD is composed of 14 transmembrane helices organized into two inverted repeats, creating a core and a gate domain.[3] While several transcript variants of the SLC26A5 gene have been identified, the functional significance of the resulting protein isoforms is an area of ongoing investigation.[9]

The Mechanism of Prestin-Mediated Electromotility

The electromotile function of Prestin is a complex process involving voltage sensing, conformational changes, and the crucial involvement of intracellular anions.

Prestin's motor activity is driven by changes in the OHC's membrane potential. Depolarization of the cell leads to a contraction in its length, while hyperpolarization causes elongation.[10] This movement is the result of a conformational change within the Prestin protein itself. It is hypothesized that the voltage sensor is not an intrinsic part of the protein but rather involves the movement of an extrinsic ion, specifically chloride.[6] This movement of charge across the membrane in response to voltage changes can be measured electrically as a nonlinear capacitance (NLC).[11]

Intracellular anions, particularly chloride (Cl⁻), are essential for Prestin's function.[12] It is proposed that chloride ions act as allosteric modulators, binding to a site within the transmembrane domain of Prestin.[8] This binding event is thought to trigger the conformational changes that underlie electromotility.[8][12] The concentration of intracellular chloride can therefore directly influence the voltage-dependent movement of OHCs.[4] Other anions can also interact with Prestin, with some, like salicylate, acting as inhibitors of electromotility.[8]

The force generation by Prestin is best described by the "area motor" model. This model posits that the conformational changes in Prestin molecules alter their cross-sectional area within the plasma membrane.[8] The collective change in the area of millions of Prestin molecules packed into the lateral wall of the OHC generates the force that drives the cell's length changes. When Prestin is in a contracted state, it occupies a smaller area, and in its expanded state, it occupies a larger area.[8]

Quantitative Analysis of Prestin Function

The function of Prestin and its impact on OHCs have been quantified through various experimental approaches. The following tables summarize key quantitative data from studies on Prestin-mediated electromotility.